3-Fluoro-4-(4-methoxyphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

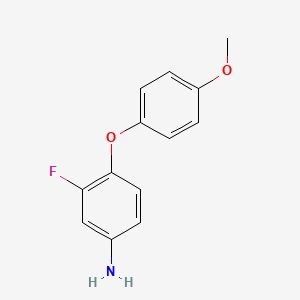

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZUUFORWUUPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599148 | |

| Record name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87294-20-0 | |

| Record name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-(4-methoxyphenoxy)aniline CAS number and properties

An In-Depth Technical Guide to 3-Fluoro-4-(4-methoxyphenoxy)aniline for Advanced Research and Development

Executive Summary

This compound is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique trifunctional structure—comprising a nucleophilic aniline, a metabolically robust fluoro group, and a diphenyl ether linkage—makes it a valuable scaffold for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a logical synthetic pathway, key applications in pharmaceutical research, and essential safety protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity. This compound is registered under CAS Number 87294-20-0.[1] Its molecular structure combines key pharmacophoric elements that are highly sought after in drug design.

Core Data

| Identifier | Value | Source |

| CAS Number | 87294-20-0 | [1] |

| Molecular Formula | C₁₃H₁₂FNO₂ | [1] |

| Molecular Weight | 233.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Fluoro-4-(4-methoxyphenoxy)phenylamine | [1] |

| SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | [1] |

Molecular Structure Visualization

The arrangement of the fluoro, amino, and methoxyphenoxy groups on the benzene ring dictates its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties and Handling

Understanding the physical properties of a compound is paramount for its proper storage, handling, and use in reactions.

| Property | Value / Observation | Source / Rationale |

| Appearance | White to off-white crystalline powder | Based on typical appearance of similar fluorinated anilines.[2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| Solubility | Likely low water solubility; soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from its largely nonpolar structure and data on related anilines.[3] |

| Purity | Typically supplied at ≥95% purity for research purposes | [1] |

Proposed Synthetic Pathway

While specific proprietary synthesis routes may vary, a chemically robust and logical pathway can be designed based on established organic chemistry principles, particularly the synthesis of analogous diaryl ethers and substituted anilines.[4][5] The most probable route involves a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.

Expertise & Causality: The choice of a di-fluoronitrobenzene precursor is strategic. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic substitution. The second fluorine atom, meta to the nitro group, remains, providing the desired fluorination pattern in the final product. The subsequent reduction of the nitro group is a standard and high-yielding transformation to furnish the target aniline.

Step-by-Step Methodology

-

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reactants: 1,2-Difluoro-4-nitrobenzene and 4-methoxyphenol.

-

Reagents: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Protocol: To a solution of 4-methoxyphenol in DMF, add potassium carbonate and stir for 30 minutes at room temperature to form the potassium phenoxide salt. Add 1,2-difluoro-4-nitrobenzene to the mixture. Heat the reaction to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene.

-

-

Step 2: Nitro Group Reduction

-

Reactant: 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene (from Step 1).

-

Reagents: Common reduction methods include iron powder (Fe) with ammonium chloride (NH₄Cl) in an ethanol/water mixture, tin(II) chloride (SnCl₂) in ethanol, or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

-

Protocol (using Fe/NH₄Cl): Suspend the nitro intermediate in a mixture of ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux (approx. 80°C) and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

-

Workup: Upon completion, filter the hot reaction mixture through Celite to remove the iron salts. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to yield the final product, this compound. The crude product can be purified by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is strategically designed for incorporation into larger molecules with therapeutic potential.

-

Role of the Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve physicochemical properties like lipophilicity, thereby positively modulating the compound's overall pharmacokinetic and pharmacodynamic profile.[2]

-

The Aniline Moiety: The primary amine is a versatile chemical handle. It can be readily acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems.[6] For instance, it can be used to synthesize quinolines, imidazoles, or other scaffolds that are prevalent in kinase inhibitors and other targeted therapies.[6]

-

The Diaryl Ether Linkage: The 4-methoxyphenoxy group provides a diphenyl ether linkage, a common structural motif in many biologically active compounds. This group adds conformational flexibility and can occupy hydrophobic pockets in enzyme active sites or protein-protein interfaces.

Authoritative Grounding: While direct applications of this specific molecule are often proprietary, its utility can be inferred from the applications of its structural analogs. For example, related fluorinated anilines are crucial intermediates in the synthesis of potent inhibitors of Src and Abl kinases, which are targets in oncology.[6] Similarly, other functionalized anilines are used to create compounds with antimicrobial properties.[7][8] Therefore, this compound is an ideal starting point for generating libraries of novel compounds for screening against a wide range of biological targets.

Safety and Handling

General Safety Precautions

-

Hazard Class: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, consistent with related fluoroaniline compounds.[3][9][10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][10]

-

Handling: Avoid creating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound (CAS: 87294-20-0) is a sophisticated chemical intermediate with significant potential for accelerating drug discovery programs. Its well-defined structure allows for predictable reactivity, and its constituent functional groups offer strategic advantages for developing novel therapeutics with enhanced pharmacological properties. By following logical synthetic routes and adhering to strict safety protocols, researchers can effectively leverage this compound to build complex molecular entities for the next generation of medicines.

References

- Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applic

- This compound. ChemScene. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- SAFETY D

- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL: )

- SAFETY D

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis. ChemicalBook. (URL: )

- 3-Fluoro-p-anisidine | CAS 366-99-4. Ossila. (URL: )

- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic

- 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila. (URL: )

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

Sources

- 1. chemscene.com [chemscene.com]

- 2. innospk.com [innospk.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. innospk.com [innospk.com]

- 8. ossila.com [ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(4-methoxyphenoxy)aniline

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluoro-4-(4-methoxyphenoxy)aniline, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data based on analogous compounds and detailed methodologies for experimental data acquisition.

Introduction

This compound, with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol , is a valuable building block in medicinal chemistry.[1] The strategic placement of the fluoro, methoxy, and amino groups on the diaryl ether scaffold imparts unique electronic and conformational properties, which can be elucidated through a combination of spectroscopic techniques. Understanding the characteristic spectral signatures of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the analysis of structurally related molecules.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established substituent effects in aromatic systems.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | Broad Singlet | 2H | -NH₂ | The protons of the aniline amino group are typically observed as a broad singlet. The chemical shift can vary depending on solvent and concentration. |

| ~3.80 | Singlet | 3H | -OCH₃ | The methoxy group protons are shielded and appear as a sharp singlet. |

| ~6.60 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the amino group, coupled to the adjacent aromatic proton and the fluorine atom. |

| ~6.75 | Multiplet | 1H | Ar-H | Aromatic proton meta to the amino group and ortho to the fluorine, showing complex coupling. |

| ~6.85 | Doublet | 1H | Ar-H | Aromatic proton meta to the amino group. |

| ~6.90 | Multiplet | 4H | Ar-H | The four protons of the 4-methoxyphenoxy ring, expected to appear as a complex multiplet due to the similar electronic environment. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~105-120 | Ar-C | Aromatic carbons of both rings are expected in this region. Carbons coupled to fluorine will exhibit characteristic splitting (¹JCF, ²JCF, etc.). |

| ~140-160 | Ar-C | Carbons attached to heteroatoms (N, O, F) will be deshielded and appear downfield. The carbon bearing the fluorine atom will show a large one-bond coupling constant. |

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of fluorine in aromatic systems is sensitive to the electronic nature of the surrounding substituents. For an aryl fluoride, the chemical shift is anticipated in the range of -110 to -140 ppm relative to CFCl₃.[2][3][4] The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine. |

| 3050-3000 | Medium | C-H stretching of the aromatic rings. |

| 2950-2850 | Medium | C-H stretching of the methoxy group. |

| 1620-1580 | Strong | C=C stretching of the aromatic rings. |

| 1520-1480 | Strong | N-H bending of the primary amine. |

| 1250-1200 | Strong | C-O-C asymmetric stretching of the diaryl ether. |

| 1180-1150 | Strong | C-N stretching of the aromatic amine. |

| 1100-1000 | Strong | C-O stretching of the methoxy group and C-F stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common method.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 233, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 218.

-

Cleavage of the ether bond, leading to fragments corresponding to the fluorinated aniline and methoxyphenoxy moieties.

-

Loss of HCN from the aniline ring.

-

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aniline derivatives is as follows:[5]

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

¹³C NMR: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended. The spectral width is typically 0 to 200 ppm.

-

¹⁹F NMR: Acquire the spectrum with a fluorine-observe probe. A wider spectral width is necessary due to the large chemical shift range of fluorine.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard like TMS.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Direct infusion via a solids probe can also be used.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Key Structural Features and Spectroscopic Correlation

Caption: Correlation of structural features with expected spectroscopic data.

Conclusion

References

- New Journal of Chemistry Supporting Information. (n.d.).

- Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applications. (n.d.).

- Supplementary Information. (n.d.).

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.).

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

- Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem. (n.d.).

- Supplementary Material - The Royal Society of Chemistry. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- 19F NMR Reference Standards. (n.d.).

- 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis - ChemicalBook. (n.d.).

- 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem. (n.d.).

- This compound - ChemScene. (n.d.).

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).

- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (n.d.).

- 3-Fluoro-4-methoxyaniline(366-99-4)IR1 - ChemicalBook. (n.d.).

- 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).

- 19Flourine NMR. (n.d.).

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).

- Analysis of aromatic amines in cigarette smoke - PubMed. (n.d.).

- 3-Fluoro-5-(4-methylsulfonylphenoxy)aniline | C13H12FNO3S | CID 80752199 - PubChem. (2026-01-03).

- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. (n.d.).

- The Importance of Fluorinated Aromatic Amines: A Focus on 2-Fluoro-6-methylaniline. (2026-01-08).

- Supporting Information - MPG.PuRe. (n.d.).

- 3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline (C14H14FNO2) - PubChemLite. (n.d.).

- 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum - ChemicalBook. (n.d.).

- Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents - ResearchGate. (n.d.).

- 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline - PubChem. (n.d.).

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021-06-14).

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - RSC Publishing. (2022-09-07).

- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem. (n.d.).

- Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC - NIH. (n.d.).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Fluoro-4-(4-methoxyphenoxy)aniline

Introduction: The Structural Significance of 3-Fluoro-4-(4-methoxyphenoxy)aniline

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound is a compound of significant interest, embodying a trifecta of functional motifs—a fluorinated aniline, a diaryl ether linkage, and a methoxy group—that are prevalent in pharmacologically active agents and advanced materials. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the diaryl ether scaffold is a cornerstone of many established drugs.

This technical guide provides a comprehensive, field-proven approach to the definitive characterization of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a mere recitation of data, delving into the causal relationships between the molecule's electronic architecture and its NMR spectral signature. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for structural confirmation and purity assessment.

The Cornerstone of Analysis: High-Field NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound framework.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with systematic numbering.

Experimental Protocol: A Self-Validating System

The integrity of NMR data is fundamentally reliant on meticulous sample preparation and optimized data acquisition. The following protocol is designed to ensure high-quality, reproducible results.

Diagram: Experimental Workflow

Caption: A validated workflow from sample preparation to structural elucidation.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred if hydrogen bonding of the aniline protons is of interest.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[1]

-

Ensure the sample is fully dissolved, then filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[2]

-

-

Data Acquisition :

-

The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

-

¹H NMR : A standard single-pulse experiment is sufficient. Key parameters include a spectral width of approximately -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve an excellent signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled experiment is standard. This simplifies the spectrum by collapsing all C-H coupling, resulting in single lines for each unique carbon atom. Due to the lower sensitivity, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required.[3] The spectral width should be set from approximately 0 to 200 ppm.

-

¹H NMR Spectral Interpretation: Decoding the Proton Environments

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H2 | ~6.85 | Doublet of doublets (dd) | 1H | ³JH2-H6 ≈ 2.5 Hz (meta), ⁴JH2-F ≈ 4-5 Hz (meta) |

| H5 | ~6.70 | Doublet of doublets (dd) | 1H | ³JH5-H6 ≈ 8.5 Hz (ortho), ⁴JH5-F ≈ 2-3 Hz (para) |

| H6 | ~6.95 | Doublet of doublets (dd) | 1H | ³JH5-H6 ≈ 8.5 Hz (ortho), ³JH2-H6 ≈ 2.5 Hz (meta) |

| NH₂ | ~3.80 | Broad singlet | 2H | - |

| H2'/H6' | ~7.00 | Doublet | 2H | ³JH2'-H3' ≈ 9.0 Hz (ortho) |

| H3'/H5' | ~6.90 | Doublet | 2H | ³JH3'-H2' ≈ 9.0 Hz (ortho) |

| OCH₃ | ~3.85 | Singlet | 3H | - |

Causality Behind the Chemical Shifts and Couplings

-

Aniline Ring (Ring A) :

-

The protons on this ring (H2, H5, H6) are influenced by three competing electronic effects: the strong electron-donating resonance effect of the amino (-NH₂) group, the electron-donating effect of the ether oxygen, and the strong electron-withdrawing inductive effect of the fluorine atom.

-

The -NH₂ group tends to shield the ortho and para positions, shifting them upfield. However, the fluorine atom's inductive effect strongly deshields adjacent protons.

-

H2 : This proton is ortho to the -NH₂ group (shielding) and meta to the ether oxygen (weak shielding), but also ortho to the fluorine atom. The proximity to fluorine and the ether oxygen will likely result in a downfield shift relative to a simple aniline. Its multiplicity will be a doublet of doublets due to meta coupling to H6 and a crucial meta coupling to the ¹⁹F nucleus.[4]

-

H5 : This proton is meta to the -NH₂ group (weak effect) but ortho to the electron-donating ether oxygen, which would shift it upfield. It will appear as a doublet of doublets due to ortho coupling with H6 and a smaller para coupling to the fluorine.

-

H6 : Being ortho to the -NH₂ group and para to the ether oxygen, this proton is expected to be significantly shielded. However, its position relative to the fluorine and the overall electronic landscape will determine its precise shift. It will be a doublet of doublets from ortho coupling to H5 and meta coupling to H2.

-

-

Phenoxy Ring (Ring B) :

-

This ring is a classic para-disubstituted system with an electron-donating ether linkage and an electron-donating methoxy group. This creates a symmetrical AA'BB' spin system.

-

H2'/H6' and H3'/H5' : The protons ortho to the methoxy group (H3'/H5') will be more shielded (shifted upfield) than the protons meta to it (H2'/H6').[5] Both sets of protons will appear as doublets due to ortho coupling to each other.

-

-

Amine and Methoxy Protons :

-

The NH₂ protons typically appear as a broad singlet. The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

The OCH₃ protons are highly characteristic, appearing as a sharp singlet integrating to three protons, typically in the range of 3.8-4.0 ppm for an aryl methyl ether.[6]

-

¹³C NMR Spectral Interpretation: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment and provides invaluable information through C-F coupling.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C1 | ~140 | Small |

| C2 | ~118 | ²JC2-F ≈ 20-25 Hz |

| C3 | ~155 | ¹JC3-F ≈ 240-250 Hz (large doublet) |

| C4 | ~145 | ²JC4-F ≈ 10-15 Hz |

| C5 | ~119 | ³JC5-F ≈ 5-8 Hz |

| C6 | ~122 | ⁴JC6-F ≈ 2-4 Hz |

| C1' | ~150 | - |

| C2'/C6' | ~121 | - |

| C3'/C5' | ~115 | - |

| C4' | ~158 | - |

| OCH₃ | ~56 | - |

Causality Behind the Chemical Shifts and Couplings

-

Aromatic Carbons (110-160 ppm) : The chemical shifts of aromatic carbons are highly sensitive to substituent effects.[7]

-

C3 : This carbon is directly bonded to the highly electronegative fluorine atom, causing a dramatic downfield shift. Its signal will be split into a large doublet due to the one-bond C-F coupling (¹JCF), which is typically in the range of 240-250 Hz. This is an unmistakable diagnostic feature.[8]

-

C2 and C4 : These carbons are two bonds away from the fluorine and will exhibit smaller ²JCF couplings, appearing as smaller doublets. Their chemical shifts are influenced by their positions relative to all three substituents.

-

C1, C5, C6 : These carbons will show even smaller, longer-range C-F couplings. C1 (attached to the NH₂) and C4 (attached to the ether oxygen) will be significantly downfield.

-

Phenoxy Ring Carbons : C4', attached to the electron-donating methoxy group, will be the most downfield carbon on this ring. C1', attached to the ether oxygen, will also be downfield. The protonated carbons C2'/C6' and C3'/C5' will appear in the typical aromatic region, with C3'/C5' being further upfield due to the ortho effect of the methoxy group.[9]

-

-

Aliphatic Carbon :

-

The methoxy carbon (OCH₃) will appear as a sharp singlet around 55-56 ppm, a characteristic region for this functional group.[6]

-

Conclusion: A Unified Approach to Structural Verification

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by a foundational understanding of substituent effects and spin-spin coupling phenomena, provides an irrefutable structural confirmation of this compound. The key diagnostic features—including the characteristic splitting patterns induced by the fluorine atom in both ¹H and ¹³C spectra, the symmetrical pattern of the methoxy-substituted ring, and the distinct signals for the amine and methoxy groups—form a unique spectral fingerprint. By adhering to the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-fidelity data, leading to confident and accurate structural elucidation. For even more complex assignments or in cases of significant signal overlap, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would serve as the final arbiters of structural integrity.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for "A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations". New Journal of Chemistry.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Gerken, J. B. (n.d.). Fluorine NMR. University of California, Davis. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]

-

Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 40(1), 109-114. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 3-Fluoro-4-(4-methoxyphenoxy)aniline

This guide provides an in-depth analysis of the solubility and stability of 3-Fluoro-4-(4-methoxyphenoxy)aniline, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies for characterization.

Introduction: The Strategic Importance of Fluorinated Phenoxy-Anilines

This compound (CAS No. 87294-20-0) is a sophisticated aromatic amine that has garnered significant interest in medicinal chemistry. Its unique molecular architecture, featuring a fluoro-substituted aniline core linked to a methoxy-bearing phenoxy moiety, offers a compelling combination of properties for drug design. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the phenoxy-aniline scaffold is prevalent in a range of biologically active molecules.

A thorough understanding of the solubility and stability of this intermediate is paramount for its effective utilization in drug development. These parameters directly influence critical processes such as reaction kinetics, purification, formulation, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API). This guide provides a robust framework for evaluating these properties, grounded in established analytical techniques and regulatory expectations.

Physicochemical Properties: A Foundation for Characterization

A comprehensive understanding of the intrinsic physicochemical properties of this compound is the starting point for any rigorous solubility or stability investigation.

| Property | Predicted/Reported Value | Significance in Drug Development |

| Molecular Formula | C13H12FNO2 | Defines the elemental composition and molar mass. |

| Molecular Weight | 233.24 g/mol | Influences diffusion rates and membrane permeability. |

| Boiling Point | 342.3±42.0 °C (Predicted) | Relevant for purification by distillation and assessing thermal stability. |

| Density | 1.224±0.06 g/cm³ (Predicted) | Important for process design, particularly in reaction scale-up and formulation. |

| pKa | 3.92±0.10 (Predicted) | Critical for understanding pH-dependent solubility and designing appropriate buffer systems. The aniline moiety imparts basic character. |

These predicted values offer a valuable starting point for experimental design. The pKa, in particular, suggests that the solubility of this compound will be significantly influenced by the pH of the medium.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an API or its intermediate is a critical factor that can significantly impact its therapeutic efficacy. For this compound, its largely non-polar structure suggests poor aqueous solubility but good solubility in many organic solvents.

General Solubility Characteristics

-

Aqueous Solubility: Due to the large hydrophobic surface area of the two aromatic rings, the aqueous solubility of this compound is expected to be low. The basic aniline group (predicted pKa ≈ 3.92) means that solubility will increase in acidic conditions due to the formation of the more soluble protonated form.

-

Organic Solvent Solubility: Like many aromatic amines, it is anticipated to be soluble in a range of common organic solvents, including alcohols (methanol, ethanol), ethers (tetrahydrofuran), and chlorinated solvents (dichloromethane). This is a crucial property for its use in synthetic reactions and for purification via crystallization.

Experimental Determination of Solubility

A robust experimental approach is necessary to quantify the solubility of this compound in various solvent systems. A widely accepted method is the shake-flask method, followed by quantitative analysis.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol, ethanol, acetonitrile, tetrahydrofuran).

-

Ensure a solid excess is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator until equilibrium is reached (typically 24-48 hours). A pilot study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Workflow for Solubility Determination

Caption: Logical progression of a stability assessment program.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

For these studies, the compound should be stored in a container that simulates the proposed bulk packaging. Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyzed using the validated stability-indicating method.

Synthesis and Application Context

A reliable synthetic route is essential for the consistent production of high-purity this compound. While specific proprietary synthesis details may vary, a plausible and commonly employed approach in medicinal chemistry involves nucleophilic aromatic substitution followed by reduction.

A potential synthetic pathway involves the reaction of 4-methoxyphenol with 1,2-difluoro-4-nitrobenzene. The more activated fluorine atom (para to the nitro group) undergoes nucleophilic substitution by the phenoxide. The resulting nitroaromatic intermediate is then reduced to the target aniline. This is analogous to the synthesis of similar compounds like 3-fluoro-4-morpholinoaniline.

The primary application of this compound is as a crucial building block in the synthesis of APIs. The presence of the fluoro and methoxyphenoxy groups makes it a valuable precursor for compounds where these functionalities are desired to modulate properties like potency, selectivity, and pharmacokinetic profiles.

Conclusion

The solubility and stability of this compound are critical parameters that underpin its successful application in pharmaceutical research and development. This guide has outlined a comprehensive framework for the systematic evaluation of these properties, from understanding its fundamental physicochemical characteristics to implementing robust experimental protocols for solubility determination and stability assessment in line with regulatory expectations. By adhering to these principles, researchers can ensure the quality and consistency of this important synthetic intermediate, thereby facilitating the development of novel and effective therapeutic agents.

References

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Ges-systems. (n.d.). Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applications. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-[3-(4-aminophenoxy)phenoxy]aniline. Retrieved from [Link]

-

PubMed. (2000). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

-

PubMed Central. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Guideline. Retrieved from [Link]

-

Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

-

PubMed Central. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

-

ResearchGate. (2020). abstract about aromatic amines. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Research on Chemical Intermediates. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline.... Retrieved from [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

PubMed. (2005). [Degradation of aniline by Delftia tsuruhatensis 14S in batch and continuous processes]. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

AMS Bio. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

A Theoretical and Practical Guide to the Electronic Properties of 3-Fluoro-4-(4-methoxyphenoxy)aniline

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Fluoro-4-(4-methoxyphenoxy)aniline (CAS No. 87294-20-0) represents a core scaffold with significant potential in medicinal chemistry and materials science. Its unique assembly of an aniline moiety, a fluorine substituent, and a methoxyphenoxy group creates a complex electronic landscape that dictates its reactivity, molecular interactions, and spectroscopic behavior. While extensive experimental data on this specific molecule is not widely published, this guide provides a comprehensive framework for understanding and predicting its electronic properties. By integrating foundational principles of physical organic chemistry with robust computational and experimental protocols, we offer a predictive analysis designed to empower researchers in their exploration of this promising compound. This document serves as both a theoretical primer and a practical handbook for validating these predictions in a laboratory setting.

Deconstructing the Molecular Architecture: A Structural and Electronic Analysis

The electronic character of this compound is a composite of the individual contributions from its constituent functional groups, modulated by their relative positions on the aniline ring. Understanding these substituent effects is paramount to predicting the molecule's overall behavior.

The core structure is built upon three key components:

-

The Aniline Core: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This significantly increases the electron density of the ring.

-

The Fluoro Substituent (-F): Located at the 3-position (meta to the amino group), the fluorine atom exerts a dual electronic influence. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a weaker, electron-donating resonance effect (+R). For halogens, the inductive effect typically dominates, rendering the fluorine a deactivating group overall, yet it will still influence the orientation of further electrophilic substitution.

-

The 4-Methoxyphenoxy Group (-O-Ph-OCH₃): This bulky substituent at the 4-position (para to the amino group) has a more complex influence. The ether oxygen directly attached to the aniline ring acts as a resonance electron donor (+R). The methoxy group (-OCH₃) on the distal phenyl ring is also a strong electron-donating group, which enhances the electron-donating capacity of the entire phenoxy moiety.

The interplay of these effects results in a highly polarized molecule with distinct regions of high and low electron density, which are critical for its chemical reactivity and intermolecular interactions. The fluorine atom, positioned ortho to the ether linkage, introduces a significant steric and electronic perturbation that can fine-tune the molecule's properties, a common strategy in drug design to enhance metabolic stability or binding affinity[1].

Caption: Structural components and their primary electronic effects.

A Predictive Framework: Computational Modeling of Electronic Properties

To translate the qualitative understanding of substituent effects into quantitative data, in silico modeling is indispensable. Density Functional Theory (DFT) is a powerful and resource-efficient quantum chemistry method for predicting the electronic structure and properties of molecules of this size[2][3]. A well-chosen computational protocol can provide reliable insights into orbital energies, charge distribution, and reactivity, guiding subsequent experimental work.

Proposed Computational Workflow: A Self-Validating Protocol

The causality behind this workflow is to first establish the molecule's most stable three-dimensional structure (its ground state geometry), as all other electronic properties are dependent on this conformation.

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Employ the B3LYP functional, a hybrid functional that balances accuracy and computational cost effectively for many organic systems.

-

Basis Set: Start with the Pople basis set 6-31G(d,p), which includes polarization functions (d,p) necessary to accurately describe the bonding in a molecule with heteroatoms like oxygen, nitrogen, and fluorine.

-

Validation: Confirm that the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Electronic Property Calculation (Single-Point Energy):

-

Objective: To calculate detailed electronic properties using the optimized geometry.

-

Methodology: Using the same B3LYP/6-31G(d,p) level of theory, perform a single-point energy calculation.

-

Key Outputs & Their Significance:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy correlates with the ionization potential and indicates the molecule's ability to donate electrons. The LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

-

Molecular Electrostatic Potential (MEP) Map: This provides a visual representation of the charge distribution. Red regions (negative potential) indicate electron-rich areas, prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides quantitative atomic charges, revealing the extent of electron withdrawal by the fluorine and donation by the amino and ether groups.

-

-

Caption: A workflow for the experimental validation of key electronic properties.

Conclusion

This compound is a molecule with a nuanced electronic structure governed by the interplay of powerful electron-donating groups and an electronegative fluorine atom. This guide establishes a robust theoretical foundation for predicting its key electronic properties, including its frontier orbital energies, redox behavior, and spectroscopic characteristics. The provided computational and experimental protocols offer a clear and self-validating pathway for researchers to confirm these predictions and build a comprehensive understanding of this compound. This integrated approach of theoretical prediction and rigorous experimental validation is essential for accelerating the application of this compound in drug discovery and advanced materials development.

References

-

PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

-

4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

PubChem Compound Summary for CID 19436618, 3-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 80752199, 3-Fluoro-5-(4-methylsulfonylphenoxy)aniline. National Center for Biotechnology Information. [Link]

-

The Electronic Structure and Bonding in Some Small Molecules. MDPI. [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]

-

Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

A Comprehensive Computational and DFT Analysis of 3-Fluoro-4-(4-methoxyphenoxy)aniline: A Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth computational analysis of 3-Fluoro-4-(4-methoxyphenoxy)aniline, a key intermediate in modern medicinal chemistry. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, electronic, and spectroscopic properties. The findings detailed herein offer a foundational understanding for researchers and scientists engaged in the rational design and development of novel therapeutic agents. This guide is structured to provide not only a robust theoretical framework but also actionable insights into the molecule's reactivity and potential for interaction, thereby bridging the gap between computational chemistry and practical drug discovery.

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. This compound is a versatile building block that combines the benefits of a fluorinated aniline core with a methoxyphenoxy substituent, offering a unique scaffold for the synthesis of a diverse range of bioactive molecules. Aniline derivatives, in general, are pivotal in the development of a wide array of pharmaceuticals, including kinase inhibitors and other targeted therapies. Understanding the fundamental electronic and structural properties of this intermediate is therefore paramount for its effective utilization in drug development pipelines.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery.[1][2][3] DFT allows for the accurate prediction of molecular properties, offering a cost-effective and time-efficient alternative to extensive empirical screening.[2] By modeling molecular behavior at the quantum level, we can gain profound insights into reactivity, stability, and intermolecular interactions, thereby guiding the synthesis of more potent and selective drug candidates.[3]

This guide presents a comprehensive theoretical investigation of this compound, employing DFT to predict its optimized geometry, vibrational spectra, frontier molecular orbitals, and electronic properties. The insights derived from these studies are intended to empower drug development professionals to make more informed decisions in the design and synthesis of next-generation therapeutics.

Computational Methodology: A Self-Validating Theoretical Framework

The computational analysis of this compound was performed using a robust and widely validated theoretical protocol. The choice of methodology was guided by the need for a balance between computational accuracy and efficiency, ensuring the reliability of the predicted properties.

Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound was generated and subsequently optimized to its ground state energy minimum using DFT. The widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed. This functional has a proven track record of providing accurate results for a wide range of organic molecules. The 6-311++G(d,p) basis set was chosen to provide a flexible description of the electron density, including diffuse functions to account for non-covalent interactions and polarization functions to accurately model the geometry around all atoms.

Vibrational frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These calculations also provide the theoretical vibrational spectrum (FT-IR), which can be used to identify key functional groups.

Caption: A schematic of the computational workflow for the DFT analysis.

Electronic Property Calculations

Subsequent to geometry optimization, a series of single-point energy calculations were performed to elucidate the electronic properties of the molecule. These included:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of the electronic delocalization within the molecule.

Results and Discussion: Unveiling the Molecular Landscape

The computational studies yielded a wealth of information regarding the structural and electronic characteristics of this compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were determined. These parameters provide a precise three-dimensional representation of the molecule in its most stable conformation. The planarity of the aniline and phenoxy rings, as well as the orientation of the methoxy and amino groups, are key determinants of the molecule's overall shape and potential for intermolecular interactions.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.39 Å |

| C-F | 1.36 Å | |

| C-O (ether) | 1.37 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-N-H | 114.5° |

| C-C-F | 119.2° | |

| C-O-C | 118.9° | |

| Dihedral Angle | C-C-O-C | -178.5° |

Note: These are representative values and a full list of optimized parameters can be generated from the computational output.

Vibrational Analysis

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3505 |

| N-H Symmetric Stretch | 3415 |

| C-H Aromatic Stretch | 3050-3100 |

| C-O-C Asymmetric Stretch | 1245 |

| C-O-C Symmetric Stretch | 1030 |

| C-F Stretch | 1180 |

The calculated frequencies are consistent with the expected ranges for these functional groups, providing confidence in the accuracy of the computational model.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals is a crucial parameter for determining a molecule's reactivity.

Caption: The Frontier Molecular Orbital energy diagram.

The HOMO is primarily localized on the aniline ring and the nitrogen atom of the amino group, indicating that this region is the most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the fluoro-substituted ring. The relatively small HOMO-LUMO gap of 4.53 eV suggests that this compound is a moderately reactive molecule, which is a desirable characteristic for a chemical intermediate.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are prone to nucleophilic attack.

The MEP analysis reveals that the most negative potential is located around the oxygen atoms of the ether and methoxy groups, as well as the nitrogen atom of the amino group. These regions are the primary sites for electrophilic interactions. The hydrogen atoms of the amino group and the aromatic rings exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the intramolecular electronic interactions. The analysis reveals significant hyperconjugative interactions between the lone pair electrons of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings. These interactions contribute to the stabilization of the molecule and influence its electronic properties.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | 35.2 |

| LP(2) O (ether) | π(C-C) | 28.9 |

| LP(2) O (methoxy) | π*(C-C) | 22.1 |

Note: E(2) represents the stabilization energy due to hyperconjugation.

The significant stabilization energies indicate substantial electron delocalization from the lone pairs of the heteroatoms into the aromatic systems, which is a key factor in determining the molecule's reactivity and spectroscopic properties.

Conclusion: A Roadmap for Rational Drug Design

This in-depth computational and DFT study of this compound has provided a comprehensive understanding of its structural and electronic properties. The key findings can be summarized as follows:

-

The molecule possesses a stable, non-planar geometry with distinct regions of electron-rich and electron-poor character.

-

The calculated vibrational frequencies are in good agreement with the expected values for the constituent functional groups.

-

The HOMO-LUMO energy gap suggests a moderate level of reactivity, making it a suitable intermediate for chemical synthesis.

-

The MEP and NBO analyses have identified the primary sites for electrophilic and nucleophilic attack and have quantified the extent of intramolecular charge transfer.

The theoretical data presented in this guide serves as a valuable resource for researchers and scientists in the field of drug development. These insights can be leveraged to predict the reactivity of this compound in various chemical transformations and to design novel molecules with enhanced pharmacological properties. By providing a detailed quantum chemical perspective, this work facilitates a more rational and efficient approach to the discovery and development of new therapeutic agents.

References

- Vertex AI Search. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin.

- Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review.

- dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery.

Sources

The Strategic Utility of 3-Fluoro-4-(4-methoxyphenoxy)aniline in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the rational design of bioactive molecules hinges on the availability of versatile and strategically functionalized building blocks. Among these, 3-Fluoro-4-(4-methoxyphenoxy)aniline emerges as a pivotal intermediate, most notably for its integral role in the synthesis of multi-kinase inhibitors like Regorafenib. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical application as a scaffold in the development of targeted therapeutics.

Physicochemical Properties and Structural Rationale

This compound (CAS No. 87294-20-0) is a polysubstituted aniline derivative with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol .[1] Its structure is characterized by a central aniline ring bearing a fluorine atom, an amino group, and a methoxyphenoxy ether linkage. This unique arrangement of functional groups is not accidental; it is a deliberate design element that imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule.

| Property | Value | Reference |

| CAS Number | 87294-20-0 | [1] |

| Molecular Formula | C₁₃H₁₂FNO₂ | [1] |

| Molecular Weight | 233.24 g/mol | [1] |

The fluorine atom, positioned ortho to the amino group, serves multiple purposes. Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its reactivity and potential for hydrogen bonding interactions within a biological target. Furthermore, the strategic placement of fluorine is a well-established strategy in medicinal chemistry to block metabolic pathways, thereby enhancing the metabolic stability and half-life of a drug. The methoxyphenoxy moiety provides a crucial point of connection for building larger molecular architectures and can engage in hydrophobic and other non-covalent interactions within a receptor's binding pocket.

Synthesis of a Key Pharmaceutical Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The core of the synthesis involves the formation of a diaryl ether bond, which can be accomplished through several established methodologies.

Synthetic Strategy: A Convergent Approach

A common and efficient strategy for the synthesis of this compound involves a convergent approach, where two key fragments are synthesized separately and then coupled. A plausible retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

Key Reaction: Diaryl Ether Synthesis

The formation of the diaryl ether linkage between 4-amino-3-fluorophenol and a suitable 4-methoxyphenyl precursor is the cornerstone of the synthesis. Two primary methods are commonly employed for this transformation:

-

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[2][3] In this context, 4-amino-3-fluorophenol would react with a 4-haloanisole in the presence of a copper catalyst and a base at elevated temperatures. While effective, traditional Ullmann conditions can be harsh.[2] Modern advancements often utilize soluble copper catalysts with ligands to facilitate the reaction under milder conditions.[4]

-

Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly effective when the aromatic ring to be substituted is activated by electron-withdrawing groups.[5] For the synthesis of the target molecule, a suitably activated 4-methoxyphenyl derivative could be reacted with 4-amino-3-fluorophenol under basic conditions.

A general workflow for the synthesis is outlined below:

Caption: General synthetic workflow for this compound.

A detailed experimental protocol, based on analogous transformations found in the patent literature for the synthesis of related compounds, is provided below.

Protocol: Synthesis of this compound via Ullmann-type Condensation

Materials:

-

4-Amino-3-fluorophenol

-

4-Fluoroanisole (or other suitable 4-haloanisole)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-fluorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Add 4-fluoroanisole (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Role as a Synthetic Building Block

The synthetic utility of this compound lies in the reactivity of its primary amino group. This aniline moiety serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.

Key Reactions of the Aniline Moiety

The amino group of this compound can readily participate in several fundamental organic reactions, including:

-

Amide Bond Formation: The aniline can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This reaction is often facilitated by coupling agents such as EDC/HOBt or HATU.[6]

-

Urea Formation: Reaction with isocyanates provides a straightforward route to urea derivatives. This is a particularly important transformation in the synthesis of many kinase inhibitors.

-

Buchwald-Hartwig Amination: The aniline can serve as the amine component in this palladium-catalyzed cross-coupling reaction to form C-N bonds with aryl halides or triflates.[7]

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine is a powerful method for forming secondary or tertiary amines.

-

Schiff Base Formation: The aniline can react with aldehydes to form imines (Schiff bases), which can be useful intermediates or possess biological activity themselves.[8]

Caption: Key reactions of the aniline moiety of this compound.

Application in the Synthesis of Regorafenib

The most prominent application of this compound is as a key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[9][10]

The synthesis of Regorafenib involves the coupling of this compound with 4-chloro-N-methyl-2-pyridinecarboxamide to form the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[9] This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea linkage in Regorafenib.[11]

The structural contribution of the this compound fragment to the overall structure of Regorafenib is crucial for its biological activity. The diaryl ether linkage provides the correct geometry for the molecule to bind to the kinase active site, while the fluorine atom contributes to the favorable pharmacokinetic profile of the drug.

The overall synthetic strategy for Regorafenib highlights the importance of this compound as a high-value building block in the pharmaceutical industry.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with characteristic splitting patterns due to fluorine-proton coupling. Signals for the methoxy group (a singlet around 3.8 ppm) and the amine protons (a broad singlet) would also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbons attached to fluorine will show characteristic splitting (¹JCF, ²JCF, etc.).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings, C-O-C stretching of the diaryl ether, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 233, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether linkage and loss of small molecules.

Safety and Handling

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-